molecular formula C28H20N2O5S B2562140 N-(9,10-dioxoanthracen-1-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide CAS No. 307327-05-5

N-(9,10-dioxoanthracen-1-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide

Cat. No. B2562140
M. Wt: 496.54
InChI Key: PETRPTDZIWPRJN-UHFFFAOYSA-N
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Description

Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms.



Molecular Structure Analysis

This involves analyzing the compound’s molecular structure using techniques like X-ray crystallography, NMR spectroscopy, etc.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds under various conditions.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties like melting point, boiling point, solubility, etc.


Scientific Research Applications

Synthesis and Chemical Properties

Research in the field of organic chemistry often involves the synthesis and characterization of complex organic compounds, including those related to N-(9,10-dioxoanthracen-1-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide. For instance, studies on related compounds have explored novel synthetic pathways, such as the development of anthracene and naphthoquinone derivatives with potential pharmacological activities. These studies contribute to a deeper understanding of the chemical properties and reactivity of such compounds, laying the groundwork for further applications in material science and drug development (Ravichandiran et al., 2019).

Pharmacological and Biological Activities

Compounds structurally related to N-(9,10-dioxoanthracen-1-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide have been extensively studied for their pharmacological and biological activities. Research has identified potential applications in cancer therapy, highlighting compounds with cytotoxic activities against various human cancer cell lines. Such studies not only reveal the therapeutic potential of these compounds but also provide insights into their mechanisms of action, including the induction of apoptosis and cell cycle arrest (Ravichandiran et al., 2019).

Antimicrobial and Antifungal Applications

The search for new antimicrobial and antifungal agents has also led to the investigation of compounds with structures similar to N-(9,10-dioxoanthracen-1-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide. Such research efforts have resulted in the discovery of compounds exhibiting significant antimicrobial activity, providing a basis for the development of new treatments for infectious diseases. The synthesis and biological evaluation of these compounds are crucial for identifying new drug candidates with improved efficacy and safety profiles (Ghorab et al., 2017).

Molecular Docking and Theoretical Studies

Molecular docking and theoretical studies offer valuable insights into the interaction mechanisms between chemical compounds and biological targets. Research in this area has focused on understanding the binding affinities and mode of action of compounds related to N-(9,10-dioxoanthracen-1-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide, facilitating the design of more potent and selective drug molecules. Such studies are essential for advancing drug discovery and development processes, enabling the identification of compounds with optimal pharmacological profiles (FazilathBasha et al., 2021).

Safety And Hazards

This involves understanding the safety precautions that need to be taken while handling the compound and the hazards associated with it.


Future Directions

This involves predicting or proposing future research directions based on the current understanding of the compound.


Please note that these analyses require specialized knowledge and access to laboratory equipment. For detailed information, it’s best to refer to scientific literature or consult with a chemist.


properties

IUPAC Name

N-(9,10-dioxoanthracen-1-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20N2O5S/c1-17-13-15-18(16-14-17)36(34,35)30-23-11-5-4-9-21(23)28(33)29-24-12-6-10-22-25(24)27(32)20-8-3-2-7-19(20)26(22)31/h2-16,30H,1H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PETRPTDZIWPRJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(9,10-dioxoanthracen-1-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide

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